molecular formula C13H16ClN5O2 B5127496 5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-chloro-3-methoxyphenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5127496
M. Wt: 309.75 g/mol
InChI Key: FUXQNQDVQNDGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the one , often involves cyclization reactions and the use of various catalysts to achieve the desired structures. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates has been developed for efficient and regiocontrolled preparation of triazole-based scaffolds, highlighting the versatility of these methods in synthesizing complex molecules (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives, including the one of interest, is characterized by X-ray diffraction techniques and density functional theory (DFT). Such studies reveal the dihedral angles, hydrogen bonding patterns, and overall molecular geometry, providing insights into the structural attributes that influence the compound's chemical behavior (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, leveraging the reactive nature of the triazole ring. These include the formation of Schiff bases, Mannich base derivatives, and undergoing Dimroth rearrangements, illustrating the compound's reactivity and potential for functionalization (H. Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties are determined using techniques like X-ray crystallography, revealing the compound's arrangement in solid state and its interactions at the molecular level (Ji et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are pivotal for the application of triazole derivatives in synthetic chemistry. Studies on these compounds often explore their potential as intermediates in the synthesis of more complex molecules or as scaffolds for pharmaceuticals (Sutherland & Tennant, 1971).

properties

IUPAC Name

5-amino-1-(4-chloro-3-methoxyphenyl)-N-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2/c1-7(2)16-13(20)11-12(15)19(18-17-11)8-4-5-9(14)10(6-8)21-3/h4-7H,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXQNQDVQNDGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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